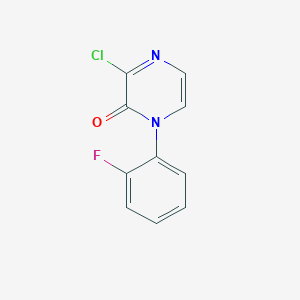

3-Chloro-1-(2-fluorophenyl)pyrazin-2(1H)-one

Description

Properties

Molecular Formula |

C10H6ClFN2O |

|---|---|

Molecular Weight |

224.62 g/mol |

IUPAC Name |

3-chloro-1-(2-fluorophenyl)pyrazin-2-one |

InChI |

InChI=1S/C10H6ClFN2O/c11-9-10(15)14(6-5-13-9)8-4-2-1-3-7(8)12/h1-6H |

InChI Key |

FMRHVGZJCKRTTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C(C2=O)Cl)F |

Origin of Product |

United States |

Biological Activity

3-Chloro-1-(2-fluorophenyl)pyrazin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, focusing on various therapeutic applications.

The compound is characterized by the presence of a pyrazine ring substituted with chlorine and fluorine atoms, which contribute to its pharmacological properties. The synthesis typically involves multi-step reactions that allow for regioselective modifications, enhancing the bioactivity of the resultant compounds. For instance, the introduction of halogen atoms can significantly affect the electronic properties and reactivity of the pyrazine scaffold, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For example, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The lead compound in a related study exhibited IC50 values of 0.98 µM for A549 cells, indicating potent activity against this cell line . The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which has been confirmed through Western blot analyses and fluorescence quantitative PCR methods.

Antimicrobial Activity

In terms of antimicrobial properties, pyrazine derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For instance, studies indicate that halogenated pyrazines exhibit minimum inhibitory concentrations (MIC) that rival standard antibiotics . Specifically, compounds similar to 3-Chloro-1-(2-fluorophenyl)pyrazin-2(1H)-one have been tested against Mycobacterium tuberculosis with promising results.

The biological activity of 3-Chloro-1-(2-fluorophenyl)pyrazin-2(1H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazine derivatives act as inhibitors for specific kinases involved in cancer proliferation pathways. For instance, compounds have been identified that inhibit c-Met and VEGFR-2 kinases, crucial for tumor growth and angiogenesis .

- Receptor Binding : Some studies suggest that these compounds can interact with adenosine receptors, which play a role in cellular signaling pathways related to inflammation and cancer progression .

Table 1: Biological Activity Summary

| Compound | Activity Type | Cell Line/Pathogen | IC50/MIC |

|---|---|---|---|

| 3-Chloro-1-(2-fluorophenyl)pyrazin-2(1H)-one | Antiproliferative | A549 | 0.98 µM |

| Related Pyrazine Derivative | Antitubercular | Mycobacterium tuberculosis | 6.25 µg/mL |

| Halogenated Pyrazine | Antifungal | Trichophyton mentagrophytes | 15.62 µg/mL |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Chloro-1-(2-fluorophenyl)pyrazin-2(1H)-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's minimum inhibitory concentrations (MIC) suggest it could serve as a potential candidate for developing new antimicrobial agents .

Cancer Research

The compound has been investigated for its role as an inhibitor in cancer cell lines. Its structural similarity to known anticancer agents allows it to interact with specific biological targets, potentially inhibiting tumor growth. Notably, compounds with similar structures have shown promising results in preclinical studies targeting various cancers, including lung and breast cancer .

Enzyme Inhibition

3-Chloro-1-(2-fluorophenyl)pyrazin-2(1H)-one has been identified as a potent inhibitor of several enzymes involved in metabolic pathways. Its mechanism often involves binding to the active site of enzymes, thereby blocking their activity. This characteristic makes it a valuable scaffold for drug development aimed at treating metabolic disorders and other diseases .

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Sciences evaluated the antimicrobial efficacy of 3-Chloro-1-(2-fluorophenyl)pyrazin-2(1H)-one against Trichophyton rubrum, showing a significant reduction in fungal growth at low concentrations. The findings suggest its potential use as a topical antifungal treatment .

Study 2: Cancer Cell Line Inhibition

In a preclinical trial, researchers assessed the impact of this compound on various cancer cell lines, including non-small cell lung cancer (NSCLC). The results indicated that it could inhibit cell proliferation and induce apoptosis, highlighting its therapeutic potential in oncology .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Pyrazin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent positions and electronic profiles. Key comparisons include:

- Positional Influence : The target compound’s 3-chloro and 1-(2-fluorophenyl) groups contrast with analogs like 5-(2-fluorophenyl)pyrazin-2(1H)-one , where fluorine is at position 4. Substituents at position 1 (e.g., aryl groups) often enhance binding to hydrophobic pockets in enzymes, as seen in PDGFR inhibitors .

- Electron-Withdrawing Effects : The chloro and fluoro groups may improve metabolic stability compared to electron-donating groups (e.g., methoxy in 3-(4-methoxyphenyl)-5-(4-methylpiperidin-1-yl)pyrazin-2(1H)-one) .

Key Research Findings and Data

Table 1: Enzymatic and Cellular Activities of Selected Analogs

Table 2: Substituent Impact on Solubility and LogP

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-1-(2-fluorophenyl)pyrazin-2(1H)-one, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyrazinones and aryl halides. For example:

- Nucleophilic substitution : Reacting a chloropyrazinone precursor with 2-fluoroaniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Ugi Multicomponent Reaction : A convergent approach using amines, aldehydes, and isocyanides to assemble the pyrazinone core with high bond-forming efficiency .

- Key Parameters : Solvent polarity (DMF or DMSO enhances reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess aryl halide improves substitution efficiency) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.05) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines bond lengths (C-Cl: ~1.73 Å) and dihedral angles between the pyrazinone and fluorophenyl moieties .

Q. What are the typical reactivity patterns of the pyrazinone core in this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The electron-deficient pyrazinone ring undergoes halogenation or nitration at the 5-position under acidic conditions .

- Nucleophilic Attack : The carbonyl group reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, which can be dehydrated to alkenes .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR data with structurally analogous compounds (e.g., 3-(2,3-dichlorophenyl)pyrazin-2(1H)-one ).

- Dynamic NMR Experiments : Resolve tautomeric equilibria (e.g., keto-enol forms) by analyzing temperature-dependent chemical shifts .

- Complementary Techniques : Use X-ray crystallography (SHELXL refinement) to unambiguously assign stereochemistry .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the pyrazinone N-H, enabling directed functionalization at the 5-position .

- Protecting Groups : Temporarily protect reactive sites (e.g., Boc-protection of amines) to direct electrophiles to desired positions .

- Table : Optimization of Suzuki-Miyaura Cross-Coupling Conditions

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME | 78 | |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 92 |

Q. How can computational modeling predict biological target interactions?

- Methodological Answer :

- Molecular Docking : Use MOE (Molecular Operating Environment) to simulate binding to kinase domains (e.g., PDE5 inhibitors ). Adjust protonation states of the pyrazinone carbonyl for accurate pose prediction .

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., with GROMACS) over 100 ns to validate binding modes .

Q. What experimental designs address low bioavailability in preclinical studies?

- Methodological Answer :

- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance membrane permeability .

- Salt Formation : Improve solubility via hydrochloride or sodium salts, monitored by pH-solubility profiles .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., fluorophenyl oxidation) for targeted deuteration .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental binding affinities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.